N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-methyl-2-pyridin-3-ylpyrimidin-4-amine
Description
N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-methyl-2-pyridin-3-ylpyrimidin-4-amine is a heterocyclic compound that features a pyrazole ring, a pyridine ring, and a pyrimidine ring
Properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-methyl-2-pyridin-3-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-11-7-15(18-9-14-10-19-22(3)12(14)2)21-16(20-11)13-5-4-6-17-8-13/h4-8,10H,9H2,1-3H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCAUDFBXRVAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)NCC3=C(N(N=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-methyl-2-pyridin-3-ylpyrimidin-4-amine typically involves the alkylation of pyrazoles with bromomethyl derivatives under basic conditions. For example, 3,5-dimethyl-1H-pyrazole can be alkylated using potassium tert-butoxide in tetrahydrofuran (THF) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-methyl-2-pyridin-3-ylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-methyl-2-pyridin-3-ylpyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-methyl-2-pyridin-3-ylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors or ion channels, modulating their function and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-methyl-2-pyridin-3-ylpyrimidin-4-amine is unique due to its specific combination of pyrazole, pyridine, and pyrimidine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
